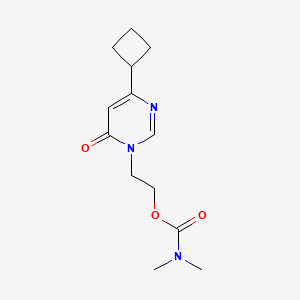
2-(4-cyclobutyl-6-oxopyrimidin-1-yl)ethyl N,N-dimethylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-cyclobutyl-6-oxopyrimidin-1-yl)ethyl N,N-dimethylcarbamate is a chemical compound that has been widely used in scientific research for its potential therapeutic properties. This compound is also known as cyclobutylcarbonyl-etomidate (CB-ED) and is a derivative of etomidate, a general anesthetic drug.
Mécanisme D'action
The mechanism of action of 2-(4-cyclobutyl-6-oxopyrimidin-1-yl)ethyl N,N-dimethylcarbamate is similar to that of etomidate. CB-ED enhances the activity of gamma-aminobutyric acid (GABA) receptors in the brain, which leads to an increase in inhibitory neurotransmission. This results in a decrease in neuronal activity and ultimately leads to anesthesia.
Biochemical and Physiological Effects
This compound has been shown to have similar biochemical and physiological effects as etomidate. CB-ED enhances the activity of GABA receptors in the brain, which leads to a decrease in neuronal activity. This results in anesthesia, which is characterized by loss of consciousness, analgesia, and muscle relaxation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-cyclobutyl-6-oxopyrimidin-1-yl)ethyl N,N-dimethylcarbamate in lab experiments is its potential as an anesthetic drug with fewer side effects than etomidate. CB-ED has also been shown to have anticonvulsant properties, which could make it a useful tool in the study of epilepsy. However, one limitation of using CB-ED in lab experiments is its cost, as it is a relatively expensive compound.
Orientations Futures
There are several future directions for the study of 2-(4-cyclobutyl-6-oxopyrimidin-1-yl)ethyl N,N-dimethylcarbamate. One potential direction is the development of CB-ED as a safer and more effective anesthetic drug. Another potential direction is the study of CB-ED as a treatment for epilepsy. Additionally, further research could be done to investigate the potential of CB-ED as a treatment for other neurological disorders. Finally, the synthesis method of CB-ED could be optimized to reduce the cost of the compound, making it more accessible for scientific research.
Méthodes De Synthèse
The synthesis of 2-(4-cyclobutyl-6-oxopyrimidin-1-yl)ethyl N,N-dimethylcarbamate involves the reaction of etomidate with cyclobutyl isocyanate. This reaction results in the formation of CB-ED, which is a white crystalline solid. The purity of the compound can be improved by recrystallization.
Applications De Recherche Scientifique
2-(4-cyclobutyl-6-oxopyrimidin-1-yl)ethyl N,N-dimethylcarbamate has been studied for its potential therapeutic properties in various scientific research applications. One of the most promising applications is its use as an anesthetic drug. CB-ED has been shown to have a similar anesthetic potency as etomidate but with fewer side effects. CB-ED has also been studied for its potential use as a treatment for epilepsy, as it has been shown to have anticonvulsant properties.
Propriétés
IUPAC Name |
2-(4-cyclobutyl-6-oxopyrimidin-1-yl)ethyl N,N-dimethylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-15(2)13(18)19-7-6-16-9-14-11(8-12(16)17)10-4-3-5-10/h8-10H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULOZXLQYSYABQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OCCN1C=NC(=CC1=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-methoxy-N-[[1-(2-methoxyethyl)-3,5-dimethylpyrazol-4-yl]methyl]-3-pyridin-2-ylbenzamide](/img/structure/B7663162.png)
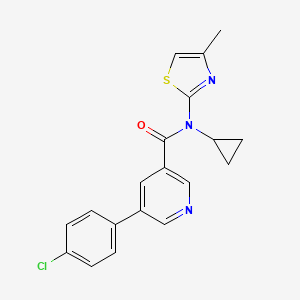
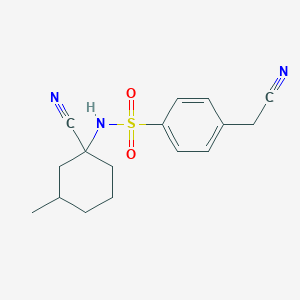
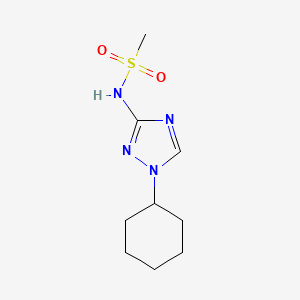
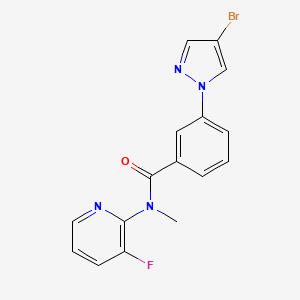
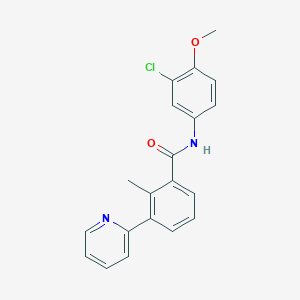
![[3-(Hydroxymethyl)azetidin-1-yl]-(2-methylquinolin-6-yl)methanone](/img/structure/B7663192.png)
![3-chloro-N-[3-(1-ethylimidazol-2-yl)phenyl]-2-fluorobenzamide](/img/structure/B7663194.png)
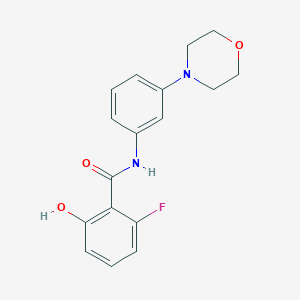
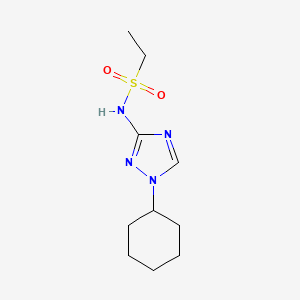
![3-(2,3-dihydropyrrolo[3,2-c]pyridine-1-carbonyl)-4-methyl-1H-quinolin-2-one](/img/structure/B7663213.png)
![N-[4-[(1-thiomorpholin-4-ylcyclopentyl)methylamino]cyclohexyl]acetamide](/img/structure/B7663226.png)
![1-[(2-chlorophenyl)methyl]-N-(5-methyl-1-phenylpyrazol-4-yl)pyrazole-4-carboxamide](/img/structure/B7663243.png)
![N-[4-[(3-bromo-5-fluorophenyl)methylamino]cyclohexyl]acetamide](/img/structure/B7663252.png)
